molecular formula C15H11BrN2O2S B12586707 4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- CAS No. 650635-89-5

4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-

Cat. No.: B12586707
CAS No.: 650635-89-5
M. Wt: 363.2 g/mol
InChI Key: HKYAHYDPNNJQJB-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a 3-bromophenyl group and two methyl groups, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Substitution Reactions:

    Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bromobenzene derivatives, methyl iodide, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    6-Bromo-2,5-dimethylbenzothiazole: A similar compound with a bromine atom and two methyl groups.

    4,7-Benzothiazoledione: A compound with a similar core structure but different substituents.

Uniqueness

4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl- stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

CAS No.

650635-89-5

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

6-(3-bromoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H11BrN2O2S/c1-7-11(18-10-5-3-4-9(16)6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3

InChI Key

HKYAHYDPNNJQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC(=CC=C3)Br

Origin of Product

United States

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